molecular formula C16H22O B184553 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol CAS No. 4488-58-8

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol

Cat. No. B184553
CAS RN: 4488-58-8
M. Wt: 230.34 g/mol
InChI Key: DUDPYRGZUMHGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol, also known as TMB-2, is a synthetic compound that has been the subject of scientific research in recent years. It is a bicyclic phenol derivative that has demonstrated potential as an anti-inflammatory agent, as well as an antioxidant and neuroprotective agent. In

Mechanism Of Action

The mechanism of action of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress. 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol may also modulate the activity of certain enzymes involved in the production of reactive oxygen species.

Biochemical And Physiological Effects

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the protection of neurons from damage caused by oxidative stress and inflammation. Additionally, 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is its potential as a therapeutic agent for the treatment of inflammation and neurodegenerative diseases. However, there are also limitations to its use in lab experiments. 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a synthetic compound that may not accurately reflect the complexity of biological systems. Additionally, the synthesis of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a complex process that requires specialized equipment and expertise.

Future Directions

There are a number of future directions for research on 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol. One area of interest is the potential use of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol as a therapeutic agent for the treatment of inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol and its potential as an antioxidant and neuroprotective agent. Finally, research is needed to explore the potential limitations of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol and to develop alternative compounds with similar properties.

Synthesis Methods

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenol with cyclohexene in the presence of a catalyst. The resulting product is then subjected to a series of reactions that ultimately yield 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol. The synthesis of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been the subject of scientific research due to its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation.

properties

IUPAC Name

4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-15(2)12-8-9-16(15,3)14(10-12)11-4-6-13(17)7-5-11/h4-7,12,14,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDPYRGZUMHGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)C3=CC=C(C=C3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937999
Record name 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol

CAS RN

4488-58-8, 17152-81-7
Record name exo-p-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)phenol
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Record name NSC184792
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Record name 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-p-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
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